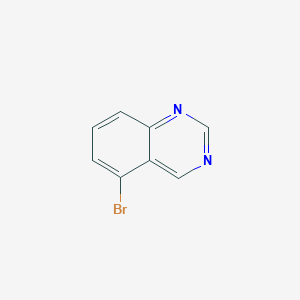

5-Bromoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNFOPKXLQOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669695 | |

| Record name | 5-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958452-00-1 | |

| Record name | 5-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinazoline: Properties, Synthesis, and Applications

Introduction

5-Bromoquinazoline is a halogenated heterocyclic aromatic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quinazoline core with a bromine substituent at the 5-position, makes it a versatile synthetic intermediate. The quinazoline scaffold is a common motif in numerous biologically active compounds, and the presence of the bromine atom provides a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in drug discovery and development.

Core Chemical Identity

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | Off-white to light brown solid | [2] |

| Boiling Point | 304.3 ± 15.0 °C (Predicted) | [2] |

| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.66 ± 0.13 (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the bromination of a suitable quinazoline precursor. The following is a representative, though not exhaustive, synthetic scheme.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

Step 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

-

In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of formamide.

-

Heat the mixture at 120-130 °C for 4-5 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Pour the mixture into cold water and collect the precipitate by filtration.

-

Wash the solid with cold water and dry to obtain quinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloroquinazoline

-

To the dried quinazolin-4(3H)-one, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a fume hood.

-

Gently reflux the mixture for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the solution is alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloroquinazoline.

Step 3: Reduction to Quinazoline

-

Dissolve the 4-chloroquinazoline in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain quinazoline.

Step 4: Bromination to this compound

-

Dissolve the quinazoline in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., -20 °C to -15 °C).

-

Slowly add a brominating agent such as N-bromosuccinimide (NBS) while maintaining the low temperature.

-

Stir the reaction mixture at this temperature until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto ice and then neutralizing with a base.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory effects.[4][5] this compound serves as a key building block for the synthesis of novel quinazoline derivatives with potential therapeutic applications.

The bromine atom at the 5-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6] This allows for the efficient attachment of different functional groups to the quinazoline core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

For instance, bromoquinazoline derivatives have been investigated for their potential as anti-breast cancer agents.[4] The synthesis of various 6-bromoquinazolin-4(3H)-one derivatives has been reported, with some compounds exhibiting potent cytotoxic activity against cancer cell lines like MCF-7.[4][7][8][9] While this research focuses on the 6-bromo isomer, it highlights the general importance of brominated quinazolines in the development of new anticancer therapies. The 5-bromo isomer provides an alternative substitution pattern for the development of novel kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for similar brominated aromatic compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Precautionary Statements:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[10]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical properties and the reactivity of the bromine substituent allow for the creation of diverse molecular architectures. As research into novel therapeutics continues, the demand for key intermediates like this compound is expected to grow, further solidifying its importance in the scientific and industrial landscape.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of this compound in Research and Industry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Understanding the Basics of a Key Chemical Intermediate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. Available from: [Link]

-

ResearchGate. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Available from: [Link]

-

National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

National Institutes of Health. 4-Bromoquinazoline | C8H5BrN2 | CID 45789724 - PubChem. Available from: [Link]

-

ScienceLab.com. Material Safety Data Sheet. Available from: [Link]

-

National Institutes of Health. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem. Available from: [Link]

-

ResearchGate. 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. Available from: [Link]

-

National Institutes of Health. Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available from: [Link]

-

ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

-

PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-Bromo-quinazoline | 958452-00-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Bromoquinazoline: Synthesis, Properties, and Applications

A comprehensive resource for researchers, scientists, and drug development professionals on the strategic chemical intermediate, 5-Bromoquinazoline.

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Characterized by its unique molecular structure, it serves as a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials. The strategic placement of a bromine atom at the 5-position of the quinazoline core provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of this compound, encompassing its fundamental chemical properties, synthesis methodologies, characteristic spectroscopic data, key chemical reactions, and its significant applications in drug discovery and materials science.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in experimental design and synthesis. These parameters are critical for accurate stoichiometric calculations, ensuring optimal reaction yields and product purity.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight:

Chemical Structure and Identification

The structure consists of a bicyclic aromatic system where a pyrimidine ring is fused to a benzene ring, with a bromine atom substituted at the C5 position.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | [1][2][3] |

| Molecular Weight | 209.04 g/mol | [1][2][3] |

| CAS Number | 958452-00-1 | [2][3] |

| Appearance | Off-white to light brown solid (Predicted) | |

| Boiling Point | 304.3±15.0 °C (Predicted) | |

| Density | 1.656±0.06 g/cm³ (Predicted) |

Synthesis of this compound

Conceptual Synthetic Workflow

A common approach to quinazoline synthesis involves the reaction of a 2-aminobenzaldehyde derivative with a source of nitrogen, such as formamide or ammonia, often under heating. For this compound, the logical starting material would be 2-amino-6-bromobenzaldehyde.

Diagram 1: Conceptual Synthetic Pathway to this compound

Caption: A plausible synthetic route to this compound.

General Experimental Protocol (Hypothetical)

This protocol is based on established methods for quinazoline synthesis and adapted for the preparation of the 5-bromo derivative.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromobenzaldehyde (1.0 equivalent) with an excess of formamide (acting as both reagent and solvent).

-

Reaction Conditions: Heat the mixture to a temperature of 120-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Formamide: Serves as a source of the N1 and C2 atoms of the quinazoline ring. Its high boiling point makes it suitable as a solvent for this high-temperature cyclization.

-

Heat: Provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur.

-

Aqueous Work-up: this compound is an organic compound with limited solubility in water, allowing for its precipitation and separation from the water-soluble formamide and other byproducts.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra for this compound were not found in the provided search results, the following are expected characteristic signals based on the analysis of related bromo-heterocyclic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Aromatic carbons typically resonate in the range of 110-170 ppm.

Mass Spectrometry

The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond, making it an invaluable precursor in the synthesis of a wide range of substituted quinazolines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of functional groups, which is a cornerstone of modern drug discovery and materials science.[3]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of 5-aryl or 5-vinyl quinazolines.

-

Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, leading to the synthesis of 5-aminoquinazoline derivatives.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Diagram 2: Key Cross-Coupling Reactions of this compound

Caption: Palladium-catalyzed transformations of this compound.

Applications in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including several approved drugs.[4][5] this compound serves as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[4] The ability to functionalize the 5-position allows for the fine-tuning of a molecule's binding affinity and selectivity for its biological target.

-

Kinase Inhibitors: Many quinazoline-based drugs target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The synthesis of these inhibitors often involves the use of bromoquinazoline intermediates to build the final complex molecule.

Applications in Materials Science

The derivatives of this compound are also being investigated for their potential use in materials science. The rigid, planar quinazoline core, combined with the ability to introduce various functional groups, makes these compounds candidates for the development of optoelectronic materials and specialized polymers.[3]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not available in the search results, safety precautions for closely related bromo-heterocyclic compounds, such as 5-bromoquinoline, should be considered.

-

Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements (Inferred):

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

It is imperative to consult a comprehensive and specific Safety Data Sheet before handling this compound and to conduct a thorough risk assessment.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and materials science. Its well-defined molecular and physical properties, coupled with the high reactivity of its carbon-bromine bond, make it an ideal starting point for the synthesis of a diverse range of functionalized quinazoline derivatives. The ability to employ this compound in powerful synthetic methodologies like the Suzuki and Buchwald-Hartwig reactions underscores its importance in the rapid generation of molecular complexity and the exploration of structure-activity relationships. As the demand for novel therapeutics and advanced materials continues to grow, the role of versatile building blocks like this compound in driving innovation is set to expand.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Organic Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of this compound in Research and Industry.

- Ningbo Inno Pharmchem Co., Ltd. This compound: Understanding the Basics of a Key Chemical Intermediate. (2025-10-27).

- Solyanik, G. I. (2019). Quinazoline compounds for antitumor treatment. Experimental Oncology, 41(1), 3-6.

- Khan, I., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(10), 1234.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Quinazoline compounds for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 5-Bromoquinazoline

An In-Depth Technical Guide to the Synthesis of 5-Bromoquinazoline

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. This compound (CAS: 958452-00-1) emerges as a particularly strategic intermediate.[1] Its value lies not just in the inherent properties of the quinazoline ring system, but in the specific placement of the bromine atom at the C-5 position. This halogen serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This reactivity allows for the systematic and precise introduction of diverse molecular fragments, a critical capability in the exploration of structure-activity relationships during drug discovery.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, key intermediates, and detailed experimental protocols designed for reproducibility and scalability.

Part 1: Core Synthetic Strategy via the Quinazolin-4-one Intermediate

The most reliable and frequently employed strategy for the synthesis of substituted quinazolines proceeds through a quinazolin-4-one intermediate. This approach is advantageous due to the accessibility of the starting materials and the robustness of the cyclization and subsequent functional group interconversions. The pathway to this compound is logically divided into three primary stages:

-

Formation of the Heterocyclic Core : Synthesis of 5-bromoquinazolin-4-one from a suitable ortho-substituted aminobenzoic acid.

-

Activation of the C-4 Position : Conversion of the quinazolin-4-one to the more reactive 5-bromo-4-chloroquinazoline.

-

Final Dehalogenation : Reductive removal of the chlorine atom at the C-4 position to yield the target this compound.

This overarching workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 5-Bromoquinazolin-4-one

The foundational step is the construction of the brominated quinazolinone core. The choice of starting material is critical for ensuring the correct regiochemistry of the bromine atom at the C-5 position.

-

Rationale for Starting Material Selection : The logical precursor for 5-bromoquinazolin-4-one is 2-amino-6-bromobenzoic acid . The numbering of the final quinazoline product dictates that the bromine atom must be ortho to the amine group in the anthranilic acid precursor. This ensures the bromine resides on the benzene ring portion of the heterocycle after cyclization. 2-Amino-6-bromobenzoic acid is a known, versatile building block in organic synthesis.[3]

-

Reaction Mechanism: The Niementowski Reaction : A classic and effective method for this transformation is the Niementowski quinazolinone synthesis, which involves heating an anthranilic acid with formamide.[4] The reaction proceeds via an initial acylation of the amino group by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form), followed by dehydration, yields the stable quinazolin-4-one ring system.

Caption: Mechanistic pathway for the formation of 5-bromoquinazolin-4-one.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (1.0 equivalent) and formamide (5-10 equivalents). Formamide serves as both the reactant and the solvent.

-

Heating : Heat the reaction mixture to 130-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting anthranilic acid is consumed (typically 4-6 hours).[4]

-

Work-up : Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water or ice water to precipitate the product.

-

Isolation and Purification : Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove residual formamide, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude 5-bromoquinazolin-4-one can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid.

Step 2: Synthesis of 5-Bromo-4-chloroquinazoline

The hydroxyl group of the quinazolin-4-one (in its tautomeric lactam form) is a poor leaving group. To facilitate subsequent nucleophilic substitution or reduction, it must be converted into a better leaving group. Chlorination achieves this, transforming the quinazolinone into the highly reactive 5-bromo-4-chloroquinazoline intermediate.[5][6]

-

Choice of Reagent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7] It acts as both the chlorinating agent and the solvent, ensuring the reaction proceeds to completion. A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), place the dry 5-bromoquinazolin-4-one (1.0 equivalent).

-

Reagent Addition : Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). If desired, add a catalytic amount of DMF (0.1 equivalents).

-

Heating : Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.[7]

-

Work-up : After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This quenches the excess POCl₃. Caution : This is a highly exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

-

Isolation and Purification : The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8. Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. The resulting 5-bromo-4-chloroquinazoline is often pure enough for the next step but can be recrystallized from a solvent like ethanol if necessary.

Step 3: Synthesis of this compound

The final step is the selective removal of the chlorine atom at the C-4 position while leaving the C-5 bromine atom intact. This is a reductive dehalogenation.

-

Methodology : Catalytic hydrogenation is the most effective method for this transformation. A palladium catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source. The C-Cl bond is significantly more labile to hydrogenolysis than the C-Br bond on the aromatic ring under controlled conditions, allowing for selective reduction. A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl formed during the reaction, preventing catalyst poisoning and side reactions.

-

Reaction Setup : To a hydrogenation flask, add 5-bromo-4-chloroquinazoline (1.0 equivalent), a suitable solvent (e.g., ethanol or methanol), and a base such as sodium acetate (1.5 equivalents).

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Hydrogenation : Seal the flask and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for lab scale) at room temperature.

-

Monitoring : Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution : Pd/C can be pyrophoric when dry; keep the filter cake wet during and after filtration.

-

Isolation and Purification : Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Part 2: Data Summary

The following table provides a comparative overview of the reaction steps and typical conditions. Yields are representative and may vary based on scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| 1 | 2-Amino-6-bromobenzoic Acid | Formamide | Formamide | 130-150 | 75-85% |

| 2 | 5-Bromoquinazolin-4-one | POCl₃, cat. DMF | POCl₃ | 105-110 (Reflux) | 80-90% |

| 3 | 5-Bromo-4-chloroquinazoline | H₂, 10% Pd/C, NaOAc | Ethanol | Room Temp. | 85-95% |

Part 3: Alternative Synthetic Considerations

While the quinazolin-4-one pathway is the most robust, other strategies exist for constructing the quinazoline core.[8]

-

Transition Metal-Catalyzed Cyclizations : Modern methods often employ catalysts (e.g., copper, palladium, iridium) to construct the quinazoline ring in one pot from simpler precursors, such as 2-aminobenzonitriles or 2-aminobenzylamines and an appropriate coupling partner.[9][10] These methods offer high atom economy but may require more specialized starting materials for a 5-bromo substituted product.

-

Sandmeyer Reaction : In theory, one could synthesize an amino-quinazoline and subsequently convert the amino group to a bromo group via a Sandmeyer reaction.[11][12] This route is generally less efficient due to the potential for side reactions and the harsh conditions required for diazotization, which can be incompatible with the quinazoline ring system.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a three-step sequence centered on the formation and subsequent modification of a 5-bromoquinazolin-4-one intermediate. This pathway leverages well-established, high-yielding reactions and readily available starting materials. The resulting this compound is a high-value building block, offering a reactive site for diversification and the construction of complex molecular architectures for pharmaceutical and materials science applications. The protocols outlined in this guide provide a solid foundation for researchers and development professionals to produce this key intermediate with high purity and efficiency.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

-

Tidwell, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8449–8472. Available at: [Link]

-

Chen, J., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 81(17), 7775–7781. Available at: [Link]

-

Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593. Available at: [Link]

-

ResearchGate. (n.d.). Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Al-Suaily, M. A., et al. (2021). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. Retrieved from [Link]

-

Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 1986–1993. Available at: [Link]

-

Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15488. Available at: [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 238, 114488. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Understanding the Basics of a Key Chemical Intermediate. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3145–3171. Available at: [Link]

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-4-chloroquinazoline. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268. Available at: [Link]

-

Wu, G., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Current Organic Chemistry, 17(11), 1165–1193. Available at: [Link]

-

Guda, M. R., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(15), 4443. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanistic pathways for the synthesis of quinazolines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Amino-6-bromobenzoic Acid in Advanced Organic Synthesis. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

The Ascendant Role of Bromoquinazoline Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The strategic introduction of a bromine atom to this privileged structure has given rise to a new generation of derivatives with enhanced biological profiles. This in-depth technical guide synthesizes the current understanding of novel bromoquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will explore the causal relationships behind experimental designs, provide detailed protocols for key biological assays, and visualize complex pathways to illuminate the mechanisms underpinning their therapeutic potential. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

Introduction: The Quinazoline Scaffold and the Significance of Bromine Substitution

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a versatile scaffold found in numerous natural and synthetic bioactive compounds.[2][3] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5] The therapeutic efficacy of quinazoline-based drugs, such as the FDA-approved anticancer agents gefitinib, erlotinib, and lapatinib, underscores the importance of this chemical motif in drug design.[4]

The introduction of a bromine atom into the quinazoline nucleus is a strategic modification that can significantly modulate a molecule's physicochemical and biological properties. Bromine, being a halogen, can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This often translates to enhanced potency and selectivity. This guide will delve into the specific biological activities of these novel bromoquinazoline derivatives, providing a comprehensive overview for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents is a paramount challenge in medicinal chemistry, and bromoquinazoline derivatives have emerged as a promising class of compounds.[2] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[6] EGFR plays a crucial role in regulating cell proliferation, differentiation, and survival.[7] In many cancer types, including non-small-cell lung cancer (NSCLC), breast cancer, and colon cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[6][8]

Quinazoline-based inhibitors, including their brominated analogs, typically function as ATP-competitive inhibitors at the EGFR kinase domain.[9] This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote tumor growth.[10]

Caption: EGFR Signaling Pathway and Inhibition by Bromoquinazoline Derivatives.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of novel bromoquinazoline derivatives is commonly evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, SW480 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2][4]

-

Compound Treatment: The synthesized bromoquinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel bromoquinazoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IIIc | MCF-7 (Breast) | 0.236 | [12] |

| Vb | MCF-7 (Breast) | 0.316 | [12] |

| IIIa | MCF-7 (Breast) | 0.359 | [12] |

| 1f | MCF-7 (Breast) | 101.4 ± 12.20 | [2] |

| 1f | A549 (Lung) | 124.5 ± 20.51 | [2] |

| 1f | SKOV3 (Ovarian) | 125 ± 7.07 | [2] |

| 1g | MCF-7 (Breast) | 156 ± 22.63 | [2] |

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [4][13] |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | [4][13] |

| 5b | MCF-7 (Breast) | 0.53 | [11] |

| 5b | SW480 (Colon) | 1.95 | [11] |

| Cisplatin | MCF-7 (Breast) | 61.56 ± 0.98 | [2] |

| Erlotinib | MCF-7 (Breast) | >50 | [4] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Bromoquinazoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[14][15]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of bromoquinazoline derivatives for their antibacterial properties.[14][16] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][14]

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the bromoquinazoline derivative solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also included.[14]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antifungal Activity

Bromoquinazoline derivatives have also been investigated for their potential as antifungal agents against various fungal strains, including Candida albicans and Aspergillus niger.[1][17]

-

Preparation of Compound Dilutions: Serial dilutions of the bromoquinazoline derivatives are prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth) in a 96-well microplate.

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus and broth) and a negative control (broth only) are included.

-

Incubation: The microplate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Caption: General Workflow for Antimicrobial Screening of Bromoquinazoline Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and some cancers. Bromoquinazoline derivatives have shown potential as anti-inflammatory agents.[18][19]

In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[5][20]

-

Animal Acclimatization: Healthy adult rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The bromoquinazoline derivatives are administered orally or intraperitoneally to the test groups of rats at specific doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen or indomethacin).[5][19]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (typically 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Quantitative Data on Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of selected bromoquinazoline derivatives.

| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 2b | Not Specified | Good activity comparable to ibuprofen | [5] |

| 2c | Not Specified | Good activity comparable to ibuprofen | [5] |

| Compound 2 | 20 | 69.52 | [19][20] |

| Compound 2 | 40 | 83.55 | [20] |

| Indomethacin | Not Specified | 83.50 | [20] |

Conclusion and Future Perspectives

Novel bromoquinazoline derivatives represent a highly promising class of bioactive molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of bromine into the quinazoline scaffold often leads to enhanced biological activity. The mechanisms of action, particularly the inhibition of EGFR in cancer, provide a solid rationale for their continued development. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of new analogs.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the bromoquinazoline core influence biological activity will enable the rational design of more potent and selective compounds.

-

Mechanism of Action Elucidation: While EGFR inhibition is a known mechanism for anticancer activity, further studies are needed to explore other potential targets and pathways for all three biological activities.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

The versatility of the bromoquinazoline scaffold, coupled with the ever-advancing tools of medicinal chemistry and chemical biology, ensures that these compounds will remain an exciting and fruitful area of research for the foreseeable future.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Faghih, Z., Rahmannejadi, N., Sabet, R., & Khabnadideh, S. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(2), 167-175. Retrieved from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing. (n.d.). Medires Publishing. Retrieved from [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. (1997). PubMed. Retrieved from [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Acta Pharmaceutica, 67(1), 1–35. Retrieved from [Link]

-

Synthesis and antimicrobial activity of dibromo quinazolinone. (2024). AIP Publishing. Retrieved from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 89. Retrieved from [Link]

-

Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Journal of Young Pharmacists, 2(1), 59-64. Retrieved from [Link]

-

Mohamed, M. S., Kamel, M. M., Kassem, E. M. M., Abotaleb, N., Nofal, S. M., & Ahmed, M. F. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 66(5), 487-500. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). R Discovery. Retrieved from [Link]

-

Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (n.d.). SCIREA. Retrieved from [Link]

-

Dhunmati, V., Manivannan, V., & Chaturvedi, S. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 167-172. Retrieved from [Link]

-

Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (n.d.). SCIREA. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. Retrieved from [Link]

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). European Journal of Medicinal Chemistry, 243, 114757. Retrieved from [Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(6), e202201245. Retrieved from [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Bentham Science. Retrieved from [Link]

-

Novel 3-(P-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (2009). ResearchGate. Retrieved from [Link]

-

Singh, U. P., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(12), 100782. Retrieved from [Link]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). International Journal of Molecular Sciences, 23(19), 11495. Retrieved from [Link]

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). Molecules, 27(18), 5926. Retrieved from [Link]

-

Chen, X., Li, X., & Xu, X. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1035. Retrieved from [Link]

-

List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. Retrieved from [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (2010). PubMed. Retrieved from [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Pharmaceuticals, 17(2), 253. Retrieved from [Link]

-

A review on biological activity of quinazolinones. (2013). ResearchGate. Retrieved from [Link]

-

Biological activities of recent advances in quinazoline. (2020). ResearchGate. Retrieved from [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(19), 6695. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 15. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 20. article.scirea.org [article.scirea.org]

The Ascendant Trajectory of 5-Bromoquinazoline Scaffolds in Oncology: A Technical Guide for Drug Development Professionals

Preamble: The Quinazoline Nucleus as a Privileged Scaffold in Cancer Therapeutics

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, represents a cornerstone in the architecture of modern anticancer agents. Its structural rigidity and capacity for diverse substitutions have rendered it a "privileged" scaffold in medicinal chemistry. This is evidenced by the number of FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, which are potent tyrosine kinase inhibitors (TKIs) built upon the quinazoline framework.[1] These agents have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC), by targeting the epidermal growth factor receptor (EGFR). The core principle of their action lies in the competitive inhibition of ATP binding to the kinase domain of EGFR, thereby abrogating the downstream signaling pathways that drive tumor proliferation, survival, and metastasis.[2]

This guide delves into a specific, yet burgeoning, subclass of these compounds: 5-Bromoquinazoline scaffolds . While extensive research has been conducted on various halogenated quinazolines, the 5-bromo isomer presents a unique electronic and steric profile that warrants a dedicated exploration of its anticancer potential.[3] This document will provide a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this compound derivatives, offering a technical resource for researchers and drug development professionals in the field of oncology.

The Strategic Role of Bromine at the 5-Position

Halogenation is a frequently employed strategy in drug design to modulate the physicochemical properties of a lead compound. The introduction of a bromine atom at the 5-position of the quinazoline ring can have several profound effects:

-

Enhanced Binding Affinity: The electronegativity and size of the bromine atom can lead to the formation of halogen bonds and other non-covalent interactions with amino acid residues in the target protein's active site, potentially increasing binding affinity and inhibitory potency.

-

Modulation of Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Fine-tuning of Electronic Properties: The electron-withdrawing nature of bromine can influence the pKa of the quinazoline core, which can be critical for its interaction with the target kinase.

While much of the existing literature on bromoquinazolines has focused on the 6-position, the 5-position offers a distinct vector for substitution that can alter the molecule's interaction with the ATP-binding pocket. This guide aims to consolidate the available knowledge and provide a forward-looking perspective on the therapeutic promise of this compound scaffolds.

Synthesis of this compound Scaffolds: A Generalized Approach

The synthesis of this compound derivatives typically begins with a suitably substituted anthranilic acid or its corresponding amide. A common strategy involves the bromination of the anthranilic acid precursor, followed by cyclization to form the quinazoline ring.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for this compound scaffolds.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step protocol for the synthesis of a 5-bromo-4(3H)-quinazolinone, a common core structure.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

-

To a solution of 2-aminobenzoic acid in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-bromobenzoic acid.

Step 2: Synthesis of 5-Bromo-4(3H)-quinazolinone

-

A mixture of 2-amino-5-bromobenzoic acid and formamide is heated at reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-bromo-4(3H)-quinazolinone scaffold.

This core scaffold can then be further functionalized at various positions to generate a library of derivatives for biological evaluation.

Anticancer Potential and Cytotoxicity of Bromoquinazoline Derivatives

The anticancer activity of bromoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. While specific data for a wide range of 5-bromo derivatives is still emerging, the available information, in conjunction with data from other bromo-isomers, provides compelling evidence of their cytotoxic potential.

| Compound ID | Bromo Position | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| Series A-1 | 6-Bromo | -H | 2-fluorophenyl | MCF-7 | 0.53 | [4] |

| Series A-2 | 6-Bromo | -H | 3-fluorophenyl | MCF-7 | 1.95 | [4] |

| Series A-3 | 6-Bromo | -H | 4-fluorophenyl | MCF-7 | 3.21 | [4] |

| Series B-1 | 6-Bromo | -SH | -(CH2)2CH3 | MCF-7 | 15.85 | [5] |

| Series B-2 | 6-Bromo | -SH | -(CH2)2CH3 | SW480 | 17.85 | [5] |

| Series C-1 | 3,5-Dibromo | 2-aryl | - | MCF-7 | 101.37 | [6] |

| Series C-2 | 3,5-Dibromo | 2-aryl | - | A549 | 124.5 | [6] |

Note: This table includes data for 6-bromo and di-bromo derivatives to illustrate the general anticancer activity of bromoquinazolines. Further research is needed to populate this table with a comprehensive set of 5-bromo analogs.

Mechanism of Action: Targeting the EGFR Signaling Cascade

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][8]

The EGFR Signaling Pathway and Points of Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound scaffolds.

By competitively binding to the ATP pocket of the EGFR kinase domain, this compound derivatives block the autophosphorylation process, effectively shutting down the downstream signaling cascades.[2] The key pathways affected include:

-

The RAS-RAF-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.[9]

-

The PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[1]

-

The JAK-STAT Pathway: This pathway is involved in cell survival and proliferation in response to cytokine signaling.[9]

The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.

Structure-Activity Relationship (SAR) of Halogenated Quinazolines

The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the aniline ring (if present). For halogenated quinazolines, the following SAR trends have been observed:

-

Position of Halogen: The position of the halogen atom on the quinazoline ring is critical. While 6-bromo derivatives have been extensively studied and show potent activity, the 5-position offers a different steric and electronic environment that can be exploited for designing novel inhibitors.[3][10]

-

Nature of Halogen: The nature of the halogen (F, Cl, Br, I) influences activity, with bromine often providing a good balance of lipophilicity and electronic properties for potent inhibition.[3]

-

Substituents at C2 and C4: The substituents at the C2 and C4 positions of the quinazoline ring are crucial for interaction with the hinge region of the kinase and for overall potency. Small, flexible groups are often favored.

-

Substituents on the Aniline Ring: For 4-anilinoquinazolines, substitutions on the aniline ring can significantly impact activity. Electron-withdrawing groups are often beneficial.

Further research focusing on a systematic variation of substituents on the this compound scaffold is necessary to establish a detailed and predictive SAR for this specific class of compounds.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer potential of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Perspectives and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel anticancer agents. While the current body of research is more focused on other bromo-isomers, the unique properties conferred by the 5-bromo substitution warrant a more intensive investigation. Future research should focus on:

-

Synthesis of Diverse Libraries: The synthesis and screening of a wide range of this compound derivatives with diverse substitutions at other positions are needed to build a robust SAR.

-

Elucidation of Specific Kinase Targets: While EGFR is a likely target, the inhibitory activity of 5-bromoquinazolines against a broader panel of kinases should be explored to identify potential multi-targeted inhibitors.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

References

-

Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship.

-

Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents.

-

Cellular responses to EGFR inhibitors and their relevance to cancer therapy.

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.

-

Targeting the EGFR signaling pathway in cancer therapy.

-

Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent.

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

-

EGFR Inhibitor Pathway, Pharmacodynamics.

-

EGFR downstream signaling pathway.

-

Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.

-

Representative examples of anticancer quinazoline compounds.

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.

-

Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents.

-

6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF.

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

-

6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - Consensus.

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.

Sources

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

The Strategic Role of the 5-Bromo Substituent in Quinazoline-Based Medicinal Chemistry: A Technical Guide

Introduction: The Quinazoline Scaffold and the Significance of Bromination

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs.[1] The versatility of the quinazoline framework allows for facile functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the strategic incorporation of a bromine atom at the 5-position of the quinazoline ring system, exploring how this modification influences synthetic accessibility, biological activity, and structure-activity relationships (SAR).

The introduction of a bromine atom, particularly at the C-5 position, serves as a crucial synthetic handle. This halogen provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This capability allows for the efficient introduction of a diverse array of functional groups, which is a cornerstone of modern drug discovery for systematically exploring SAR.[2] Furthermore, the electronic and steric properties of the bromine atom can directly impact the binding affinity of the molecule to its biological target.

Synthetic Strategies for 5-Bromoquinazoline Derivatives

The synthesis of this compound derivatives typically begins with a brominated anthranilic acid or a related precursor. The following protocols outline common and effective methods for the preparation of key intermediates and final compounds.

Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid

A foundational starting material for many this compound syntheses is 5-bromoanthranilic acid.

Materials:

-

Anthranilic acid

-

N-bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve anthranilic acid (20 mmol) in acetonitrile (20 mL).

-

Prepare a solution of N-bromosuccinimide (21 mmol) in acetonitrile (30 mL).

-

Add the NBS solution dropwise to the stirred solution of anthranilic acid at room temperature.

-

Continue stirring the resulting mixture at room temperature for 2 hours.

-

Collect the precipitate by filtration, wash with acetonitrile, and dry at room temperature to yield 5-bromoanthranilic acid.

Experimental Protocol 2: Synthesis of 2-Aryl-6-bromo-4-phenylquinazolines via Iodine-Catalyzed Oxidative Cyclization

While this protocol details the synthesis of a 6-bromo derivative, the principles can be adapted for 5-bromo analogues starting from 2-amino-5-bromobenzophenone.

Materials:

-

2-Amino-5-bromobenzophenone

-

Substituted aniline

-

Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a solution of 2-amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).

-

Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.

-